2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate
Description
2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate is a synthetic naphthofuran derivative characterized by a naphtho[1,2-b]furan core substituted with a methyl group at position 2, a pyridin-2-ylmethyl carbamoyl moiety at position 3, and an acetoxy group at position 4. The naphthofuran scaffold is notable for its presence in bioactive molecules, particularly in anticancer agents, due to its planar aromatic structure that facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[2-methyl-3-(pyridin-2-ylmethylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-20(22(26)24-12-15-7-5-6-10-23-15)18-11-19(28-14(2)25)16-8-3-4-9-17(16)21(18)27-13/h3-11H,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVHGZIWHFVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the reaction of the naphthofuran intermediate with a pyridin-2-ylmethyl halide in the presence of a base, such as potassium carbonate, to form the desired carbamoyl linkage.
Acetylation: The final step is the acetylation of the hydroxyl group on the naphthofuran ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthofuran-5-carboxylic acid.
Reduction: Formation of 2-Methyl-3-((pyridin-2-ylmethyl)amino)naphtho[1,2-b]furan.
Substitution: Formation of halogenated derivatives of the naphthofuran ring.
Scientific Research Applications
2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Naphtho[1,2-b]furan-5-yl Benzenesulfonamides (Compounds 2-5 and 2-8)
- Structure : Feature a benzenesulfonamide group at position 5 instead of an acetoxy group.
- Selectivity : Driven by the sulfonamide group’s interactions with TNBC-specific targets like Mcl-1 or STAT3 .
- SAR Insights : Substituents at R1 (isopropyl), R2 (methyl), and R3 (methyl) modulate activity; bulky groups at R1 reduce potency .
Naphtho[1,2-b]furan-4,5-dione (NFD)
Indeno[1,2-b]indoles and Naphtho[2,3-b]furan-4,9-diones
- Structure : Variants with indole or alternative fused furan systems.
- Activity : Inhibit CK2 kinase (e.g., compound 00082235), highlighting scaffold versatility .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | LogP* | Solubility |
|---|---|---|---|---|
| Target Compound | ~395 g/mol | Acetoxy, pyridinylmethyl carbamoyl | ~3.2 | Moderate (ester) |
| N-(Naphthofuran-5-yl) Sulfonamides | ~350–400 g/mol | Benzenesulfonamide, methyl | ~2.8 | Low (sulfonamide) |
| NFD | 242 g/mol | Furan-dione | ~1.5 | High (quinone) |
*Estimated using fragment-based methods.
Biological Activity
2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its mechanisms of action and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C22H18N2O4
- Molecular Weight : 374.396 g/mol
The structural features include a naphthofuran core, a pyridin-2-ylmethyl group, and an acetate ester functional group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthofuran have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through several mechanisms:
- Induction of Apoptosis : Compounds in the same class have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest at specific phases, thereby preventing tumor growth.
- Inhibition of Metastasis : Certain derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research has indicated that it can modulate inflammatory pathways by:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the expression of cytokines such as TNF-alpha and IL-6.
- Blocking NF-kB Pathway : It has been suggested that these compounds can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
The biological activities of this compound can be attributed to its interactions at the molecular level:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
